对氨基苯磺酸钾

描述

Synthesis Analysis

Potassium p-Aminophenyl Sulphate can be synthesized through the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulphates in the presence of acetone. This conversion requires either light or pyridine for the 2-naphthylhydroxylamine derivative, while the phenylhydroxylamine derivative rearranges spontaneously. The use of pyridine–sulphur trioxide in acetone also yields o-aminoaryl sulphates, demonstrating the compound's synthesis versatility (Manson, 1971).

Molecular Structure Analysis

The molecular structure of compounds related to Potassium p-Aminophenyl Sulphate, such as 3-ammoniumphenyl sulfone dihydrogenphosphate phosphoric acid, has been elucidated using single-crystal X-ray diffraction. These studies reveal inorganic layers built by H2PO4− groups and H3PO4 molecules, which are crucial for understanding the molecular structure and interactions within Potassium p-Aminophenyl Sulphate related compounds (Mahroug et al., 2011).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, notably its role in sulphate conjugation enzymes. Sulphate esters, such as Potassium p-Aminophenyl Sulphate, are critical in biochemical processes, acting as salts of strong acids and demonstrating the importance of sulphate conjugation in metabolic reactions (Roy, 1971).

Physical Properties Analysis

Research on related compounds, like potassium-exchanged zirconium hydrogen phosphate [α-Zr(KPO4)2], sheds light on the physical properties of potassium salts. These studies highlight the compound's high yield and versatility in synthesizing functionalized materials under solvent-free conditions, implying the robust physical properties of Potassium p-Aminophenyl Sulphate derivatives (Rosati et al., 2016).

Chemical Properties Analysis

Potassium p-Aminophenyl Sulphate and its derivatives engage in various chemical processes, including the one-pot synthesis of complex compounds in the presence of catalysts like potassium phosphate. This highlights the compound's reactivity and its potential as a catalyst or reactant in chemical syntheses (Seo & Chung, 2017).

科学研究应用

农业应用:研究表明,硫磺应用,包括对氨基苯磺酸钾等化合物,可以显着增加马铃薯等作物中的磷和钾含量,从而提高产量 (Klikocka 等人,2015 年)。同样,在棉花种植中应用它,正如硫酸钾所示,可以提高籽棉产量 (Ghaly 等人,2007 年)。

生化研究:在人体中,苯磺酸盐(一种相关化合物)抑制山梨醇代谢,表明其在研究酶相互作用中的潜力 (Adcock 和 Gray,1957 年)。Evens 和 Woodcock(1970 年)探讨了硫酸钾在脱水过程中产生化学化合物的作用 (Evens 和 Woodcock,1970 年)。

药物研究:福布斯等人(1995 年)研究了对氨基水杨酸及其盐类(包括钾盐)的溶解度和溶解速率,突出了它们在药物制剂中的重要性 (福布斯、约克和戴维森,1995 年)。

酶学研究:舍曼和斯坦菲尔德(1967 年)在对海洋生物中芳基硫酸酯酶活性的研究中证明了该化合物在测量酶活性中的应用 (舍曼和斯坦菲尔德,1967 年)。

化学分析和方法:杜兰德等人(1976 年)开发了一种测量熔融二硫酸钾(一种相关化合物)酸度的方法,这对于理解各种化学性质和反应至关重要 (杜兰德、皮卡德和韦德尔,1976 年)。

神经科学研究:大脑中的 ATP 敏感型 K+ 通道可能受钾基化合物的影响,在神经分泌和对各种代谢状态的反应中至关重要 (Amoroso 等人,1990 年)。

安全和危害

作用机制

Target of Action

Potassium p-Aminophenyl Sulphate is a biochemical compound used for proteomics research Potassium, a major component of this compound, is the major cation inside animal cells . It plays a crucial role in maintaining the membrane potential, which is critical for body functions such as neurotransmission, muscle contraction, and heart function .

Mode of Action

Potassium, a key component of this compound, maintains the balance between potassium and sodium ions, which is maintained by ion pumps in the cell membrane . The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . This balance allows the cell to generate an action potential—a “spike” of electrical discharge .

Biochemical Pathways

It is involved in the generation of the cardiac action potential and is intimately involved in the regulation of heart function .

Pharmacokinetics

Potassium is mostly eliminated through urine but also through skin and feces .

Result of Action

Potassium is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal, and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Action Environment

Potassium’s action can be influenced by factors such as diet, fluid balance, and certain medical conditions .

属性

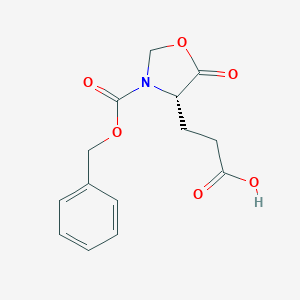

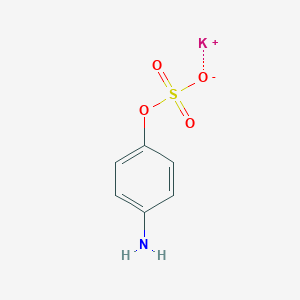

IUPAC Name |

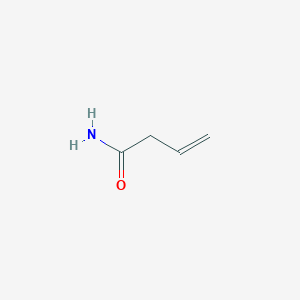

potassium;(4-aminophenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYRGUNGMFJTRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408318 | |

| Record name | Potassium p-Aminophenyl Sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium p-Aminophenyl Sulphate | |

CAS RN |

37763-28-3 | |

| Record name | Potassium p-Aminophenyl Sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)